REACTION_CXSMILES
|
O.Cl.[NH:3]1[CH2:8][CH2:7][CH:6]([CH2:9][N:10]2[CH2:14][CH2:13][CH2:12][C:11]2=[O:15])[CH2:5][CH2:4]1.C(=O)([O-])[O-].[Na+].[Na+].Cl[C:23]1[CH:28]=[CH:27][N:26]=[C:25]([C:29]([F:32])([F:31])[F:30])[N:24]=1>CO>[F:30][C:29]([F:32])([F:31])[C:25]1[N:26]=[C:27]([N:3]2[CH2:4][CH2:5][CH:6]([CH2:9][N:10]3[CH2:14][CH2:13][CH2:12][C:11]3=[O:15])[CH2:7][CH2:8]2)[CH:28]=[CH:23][N:24]=1 |f:0.1.2,3.4.5|
|
Name
|
1-[(4-piperidinyl)methyl]-2-pyrrolidinone hydrochloride
|
Quantity
|
21.85 g
|
Type
|
reactant
|
Smiles
|
O.Cl.N1CCC(CC1)CN1C(CCC1)=O
|
Name
|
|
Quantity
|
26.5 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
18.28 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=NC=C1)C(F)(F)F
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The methanol was then removed in vacuo, and acetonitrile (150 mL)
|
Type
|
ADDITION
|
Details
|
was added to the residue
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a thick residue which
|
Type
|
WASH
|
Details
|
upon being washed with hexane (100 mL)
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=NC=CC(=N1)N1CCC(CC1)CN1C(CCC1)=O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23.8 g | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 72.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |